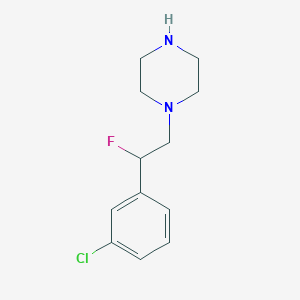
1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine
Vue d'ensemble
Description
“1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine” is a derivative of piperazine . Piperazines are synthetic substances that do not occur naturally . Other widely used piperazines include 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), the latter of which is commonly found in combination with BZP .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has led to the synthesis of various piperazine derivatives, such as 1-(3-chlorophenyl)piperazine, from basic chemical reactions involving compounds like 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride. These syntheses provide foundational methods for developing pharmaceutical intermediates (Mai, 2005). Similar studies have elaborated on synthetic routes for related derivatives, emphasizing the importance of these methods in producing compounds for further biomedical investigation (Quan, 2006).
Biomedical Applications
- Certain piperazine derivatives have been synthesized and tested for their anticancer activities, particularly against breast cancer cells. The investigation of 1,2,4-triazine derivatives bearing a piperazine amide moiety has demonstrated promising antiproliferative effects, suggesting potential therapeutic applications in cancer treatment (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Mechanistic Insights
- Piperazine derivatives have been studied for their interactions with biological targets, such as the GABAA receptor, highlighting a novel mode of action. These findings are crucial for understanding how these compounds might influence neurotransmitter levels in the brain, potentially contributing to therapeutic interventions or understanding drug abuse mechanisms (Hondebrink, Hermans, Schmeink, van Kleef, Meulenbelt, & Westerink, 2015).
Analytical and Forensic Applications
- The development of rapid screening methods for detecting piperazine derivatives in forensic samples exemplifies the analytical applications of these compounds. Such methods are vital for identifying synthetic drugs in legal and medical contexts, underscoring the broader relevance of piperazine chemistry beyond pharmaceuticals (Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021).
Safety and Hazards
“1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine” should be handled with care. It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It’s also advised to store it in a well-ventilated place and keep the container tightly closed .
Mécanisme D'action
Target of Action
The primary target of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine is the GABA receptor . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . This means that it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It is known that gaba receptors play a crucial role in many biochemical pathways, including those involved in anxiety, sleep, and muscle relaxation .
Pharmacokinetics
It is known that similar compounds are metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of related compounds ranges from 4 to 14 hours
Result of Action
The result of this compound’s action is the paralysis of the worm, which allows the host body to easily remove or expel the invading organism . This is due to the compound’s agonistic action on the GABA receptors, which leads to hyperpolarization of nerve endings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored at -20°C for stability . Additionally, exposure to dust should be avoided, and personal protective equipment should be used when handling the compound . More research is needed to fully understand how environmental factors influence the action of this compound.
Propriétés
IUPAC Name |
1-[2-(3-chlorophenyl)-2-fluoroethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-11-3-1-2-10(8-11)12(14)9-16-6-4-15-5-7-16/h1-3,8,12,15H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNMCYLKNLBVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



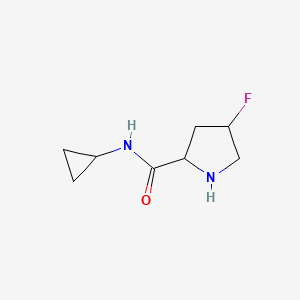
![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475726.png)

![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)
![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)
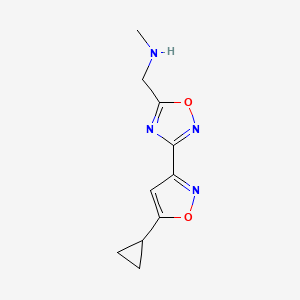
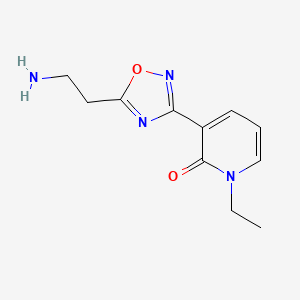
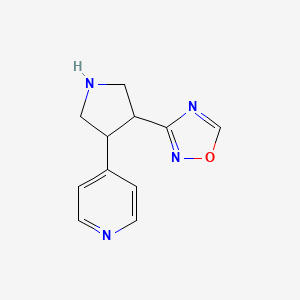
![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)
![3-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475741.png)
![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)
![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)
